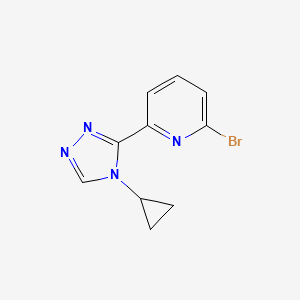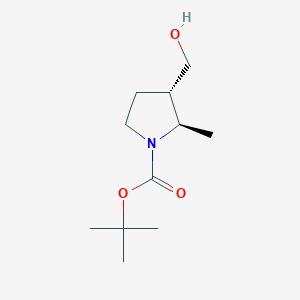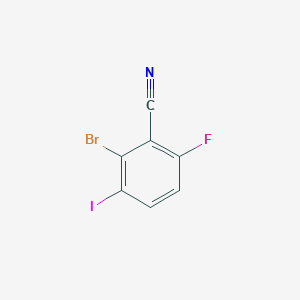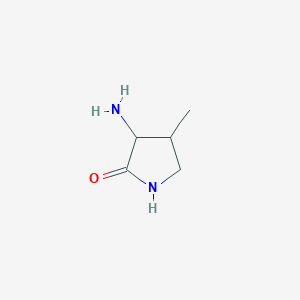![molecular formula C8H7N3O3 B12950874 3-Methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12950874.png)
3-Methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction is carried out under controlled conditions to ensure the formation of the desired heterocyclic system . The process involves several steps, including condensation, cyclization, and hydrolysis, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that can be optimized for higher yields and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogenating agents. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
3-Methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting various biological processes . The compound’s unique structure allows it to bind to specific sites on these targets, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid include other pyrazolopyridine derivatives, such as:
- 1H-pyrazolo[3,4-b]pyridine
- 2H-pyrazolo[3,4-b]pyridine
- Pyrazolo[3,4-c]pyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the carboxylic acid functional group enhances its reactivity and potential for forming various derivatives with unique properties .
Eigenschaften
Molekularformel |
C8H7N3O3 |
|---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
3-methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-14-7-4-2-3-5(8(12)13)9-6(4)10-11-7/h2-3H,1H3,(H,12,13)(H,9,10,11) |
InChI-Schlüssel |
JSPGSRCQQSUYKC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NNC2=C1C=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiazolo[4,5-b]pyridine,2-(methylthio)-6-(trifluoromethyl)-](/img/structure/B12950802.png)






![Pyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B12950841.png)

![5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12950850.png)



![2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline](/img/structure/B12950864.png)
